Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate

Drug-likeness Lipophilic efficiency Permeability

Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate (CAS 1346172-80-2) is a small-molecule building block belonging to the cyclopropane carboxylate family, characterized by a chlorinated pyrazine moiety linked via an ether bridge to a cyclopropane-1-carboxylate methyl ester core (C₉H₉ClN₂O₃, MW 228.63 g/mol, XLogP3 1.3). The molecule integrates three synthetically significant features—a strained cyclopropane ring, a methyl ester, and a 6-chloropyrazin-2-yloxy substituent—making it an advanced intermediate for medicinal chemistry and agrochemical research programs.

Molecular Formula C9H9ClN2O3
Molecular Weight 228.63 g/mol
Cat. No. B15303755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate
Molecular FormulaC9H9ClN2O3
Molecular Weight228.63 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CC1)OC2=CN=CC(=N2)Cl
InChIInChI=1S/C9H9ClN2O3/c1-14-8(13)9(2-3-9)15-7-5-11-4-6(10)12-7/h4-5H,2-3H2,1H3
InChIKeyIVOYJKWSEAFVLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate (CAS 1346172-80-2): Chemical Identity and Procurement Baseline


Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate (CAS 1346172-80-2) is a small-molecule building block belonging to the cyclopropane carboxylate family, characterized by a chlorinated pyrazine moiety linked via an ether bridge to a cyclopropane-1-carboxylate methyl ester core (C₉H₉ClN₂O₃, MW 228.63 g/mol, XLogP3 1.3) . The molecule integrates three synthetically significant features—a strained cyclopropane ring, a methyl ester, and a 6-chloropyrazin-2-yloxy substituent—making it an advanced intermediate for medicinal chemistry and agrochemical research programs . Unlike simpler pyrazine or cyclopropane esters, the chlorine atom on the electron-deficient pyrazine ring provides a well-defined nucleophilic aromatic substitution (SNAr) exit vector, while the cyclopropane ring enforces conformational restriction, properties that directly influence target engagement, metabolic stability, and downstream synthetic tractability .

Why Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate Cannot Be Replaced by In-Class Analogs


Superficially similar analogs—such as methyl 1-(pyrazin-2-yl)cyclopropanecarboxylate, ethyl 3-(6-chloropyrazin-2-yloxy)benzoate, or linear-chain chloropyrazine ethers—differ on multiple axes that directly affect downstream scientific outcomes. The target compound uniquely pairs a chlorine-substituted pyrazine electrophile with a conformationally constrained cyclopropane ester, resulting in a lipophilicity window (XLogP3 1.3) that is distinct from the overly hydrophilic non-chlorinated analog (LogP –0.46) and the excessively lipophilic benzoate analog (LogP 3.10) . Furthermore, the cyclopropane ring restricts rotatable bonds compared to linear propanoate congeners, offering differentiated metabolic stability profiles that cannot be assumed for open-chain alternatives . Simply interchanging compounds from this class without quantitative benchmarking of these parameters risks altering permeability, target residence time, or synthetic accessibility in multi-step medicinal chemistry campaigns.

Quantitative Differentiation Evidence for Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate Versus Closest Analogs


Lipophilicity Window: XLogP3 Comparison Against Non-Chlorinated and Benzoate Analogs

The target compound exhibits an XLogP3 of 1.3 , placing it in the optimal range for oral bioavailability and CNS penetration according to the Lipinski Rule-of-Five. The non-chlorinated analog methyl 1-(pyrazin-2-yl)cyclopropanecarboxylate records a substantially lower LogP of –0.46 , indicating excessive hydrophilicity that impairs passive membrane permeability. The benzoate analog ethyl 3-(6-chloropyrazin-2-yloxy)benzoate exhibits a LogP of 3.10 , approaching the lipophilicity ceiling and risking poor aqueous solubility and promiscuous off-target binding. The target compound achieves an intermediate logP that balances solubility and permeability, a critical factor in hit-to-lead optimization.

Drug-likeness Lipophilic efficiency Permeability

Molecular Weight and Fractional sp³ Carbon Character: Metrics for Lead-Likeness

The target compound (MW 228.63 g/mol, C₉ formula) occupies the upper fragment / lower lead-like space. In contrast, the non-chlorinated analog (MW 178.19 g/mol) is lighter and lacks a halogen diversification handle, while the benzoate analog (MW 278.69 g/mol) exceeds the MW 250 threshold preferred for fragment-based screening libraries. The cyclopropane ring contributes three rigidified carbon atoms, increasing the fraction of sp³-hybridized carbons (Fsp³) relative to planar aromatic analogs, a metric correlated with clinical developability .

Lead-likeness Molecular complexity Fragment-based drug design

Synthetic Utility: Chlorine as a Nucleophilic Aromatic Substitution Exit Vector

The electron-deficient 6-chloropyrazine ring in the target compound enables nucleophilic aromatic substitution (SNAr) with amines, alkoxides, and thiols under mild conditions (e.g., DMF, K₂CO₃, 60–80 °C) . This reactivity is absent in the non-chlorinated methyl 1-(pyrazin-2-yl)cyclopropanecarboxylate analog, which cannot participate in direct SNAr diversification. The chlorine atom is positioned para to the ring nitrogen, electronically activated for displacement, enabling systematic structure–activity relationship (SAR) exploration in drug discovery programs targeting kinases, GPCRs, or epigenetic readers where chloropyrazine scaffolds have demonstrated potency (e.g., IC₅₀ values in the low nanomolar range for chloropyrazine-containing kinase inhibitors in BindingDB [1]).

Building block SNAr Parallel synthesis Library enumeration

Conformational Restriction and Rotatable Bond Count Versus Linear-Chain Analogs

The cyclopropane ring in the target compound locks the carboxylate and ether oxygen into a fixed spatial orientation, reducing the rotatable bond count to 4 (excluding ring rotations) compared with a predicted 6 rotatable bonds for methyl 3-(6-chloropyrazin-2-yloxy)propanoate (the structurally closest linear-chain analog) . Pre-organizing ligand-receptor pharmacophoric elements through conformational restriction is estimated to reduce entropic binding penalties by 0.5–1.5 kcal/mol per restricted rotor in isothermal titration calorimetry (ITC) studies on analogous small-molecule–protein systems [1]. Additionally, cyclopropane-containing compounds exhibit reduced CYP450-mediated oxidation at the α-position relative to linear alkyl ethers, a class-level observation supported by metabolic stability data on cyclopropane-bearing drug candidates [1].

Conformational entropy Target binding Metabolic stability

Hydrogen Bond Acceptor Count Versus Pyrazinyl Direct-Attachment Analog

The target compound possesses a hydrogen bond acceptor count of 5 (ester carbonyl, ester ether, pyrazine N1, pyrazine N4, and bridging ether oxygen) . In contrast, methyl 1-(pyrazin-2-yl)cyclopropanecarboxylate—where the pyrazine is directly attached to the cyclopropane ring—has only 4 hydrogen bond acceptors (carbonyl, ester ether, and two pyrazine nitrogens) [1]. The additional bridging ether oxygen in the target provides an extra H-bond acceptor site that can engage backbone amide NH groups or water molecules in protein binding pockets, potentially enhancing binding thermodynamics without increasing molecular weight substantially.

Hydrogen bonding Solubility Target engagement

Procurement-Relevant Application Scenarios for Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate


Medicinal Chemistry SAR Expansion via SNAr Library Synthesis

The target compound serves as a core scaffold for generating focused libraries through nucleophilic aromatic substitution at the 6-chloro position of the pyrazine ring . Research teams optimizing kinase inhibitors or GPCR modulators can procure this single intermediate and react it with diverse amine, alkoxide, or thiol sets under mild parallel synthesis conditions, rapidly exploring chemical space around the cyclopropane ester anchor. This strategy is supported by the known activity of chloropyrazine-containing compounds against LRRK2 kinase (IC₅₀ values in the low nanomolar range) [1]. The intermediate physicochemical profile (XLogP3 1.3, MW 228.6) ensures library members remain within drug-like property space .

Fragment-Based Lead Generation Requiring Halogen Diversification Handles

With a molecular weight of 228.63 g/mol and an XLogP3 of 1.3, the compound fits the upper fragment space recommended for fragment-based drug discovery (MW < 250, logP < 3.5) . Unlike the non-chlorinated pyrazine cyclopropane analog (LogP –0.46, MW 178.2 g/mol), which cannot be directly derivatized at the pyrazine ring, the target provides a natural halogen growth vector for fragment elaboration. Procurement teams can select this compound as a 'privileged fragment' that simultaneously satisfies Rule-of-Three criteria and offers immediate synthetic tractability .

Agrochemical Intermediate with Dual Ester and Heterocyclic Reactivity

The combination of a hydrolyzable methyl ester and an SNAr-reactive chloropyrazine makes the target suitable as a building block for agrochemical discovery, where cyclopropane carboxylates have established insecticidal and acaricidal activity [2]. The ester can be hydrolyzed to the carboxylic acid for conjugation to alcohol or amine carriers, while the chlorine enables diversification to optimize target-site binding in pest enzymes. The constrained cyclopropane core may further impart resistance to metabolic degradation in field applications, a property inferred from the known stability of cyclopropane-containing commercial agrochemicals [2].

Physicochemical Benchmarking Standard for Cyclopropane Ester Library Quality Control

Due to its well-defined XLogP3 (1.3) and hydrogen bond acceptor count (5), the target compound can serve as a reference standard for chromatographic method development and property-based purity analysis of cyclopropane ester libraries . Its intermediate retention time on reversed-phase HPLC (predicted from logP) provides a calibration point between polar non-chlorinated analogs and hydrophobic benzoate derivatives, enabling quality control laboratories to optimize gradient methods for in-house compound collections.

Quote Request

Request a Quote for Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.